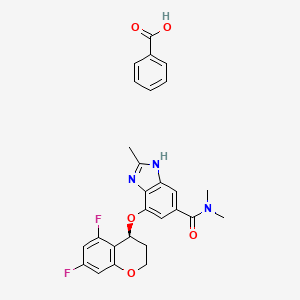
6''-O-acetylisovitexin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’‘-O-acetylisovitexin is a natural flavonoid compound that can be isolated from the aboveground parts of Lespedeza juncea. It is known for its various biological activities and is used in research related to life sciences . The molecular formula of 6’'-O-acetylisovitexin is C23H22O11, and it has a molecular weight of 474.418 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6’'-O-acetylisovitexin can be synthesized through the acetylation of isovitexin. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 6’'-O-acetylisovitexin involves the extraction of isovitexin from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The acetylation step is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
6’'-O-acetylisovitexin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further studied for their biological activities .
Applications De Recherche Scientifique
6’'-O-acetylisovitexin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: Research has shown its potential in promoting bone health and its osteoanabolic effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 6’'-O-acetylisovitexin involves its interaction with various molecular targets and pathways. It has been shown to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration, which requires adiponectin receptors (AdipoRs) . This leads to increased bone formation and strength, making it a potential therapeutic agent for bone-related disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isovitexin: A closely related compound that lacks the acetyl group.
Apigenin: Another flavonoid with similar biological activities.
Vitexin: A flavonoid glycoside similar to isovitexin.
Uniqueness
6’'-O-acetylisovitexin is unique due to its acetyl group, which enhances its biological activity and stability compared to its non-acetylated counterparts . This modification allows for better interaction with molecular targets and improved therapeutic potential.
Propriétés
Formule moléculaire |
C23H22O11 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1 |
Clé InChI |
FNDIFZKJJZQTQL-QJLVSEQISA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


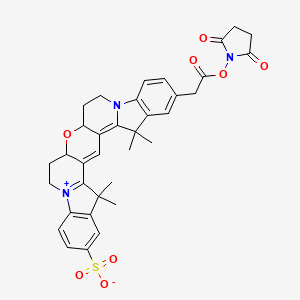
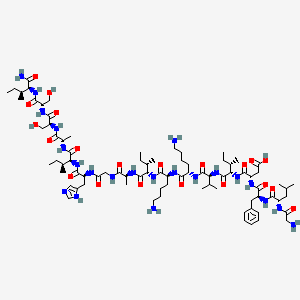
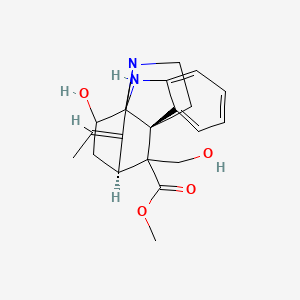

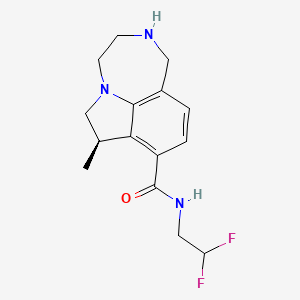

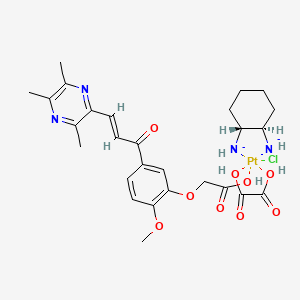
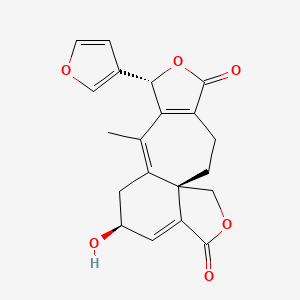
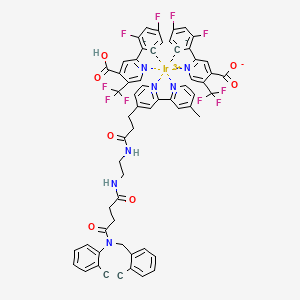

![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
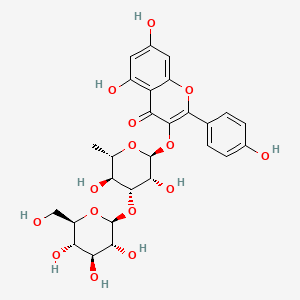
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
